- Preparation method of rubber vulcanization accelerator tetraalkyl thiuram disulfide using continuous micro-reaction systemPreparation method of tetrahydrocarbyl thiuram disulfide by photocatalytic oxidationDevelopment of an improved method for conversion of thiuram disulfides into N,N-dialkylcarbamoyl halides and derivatives, China, 2011, 41(2), 285-290
Cas no 97-77-8 (Disulfiram)
Disulfiram ist ein Thiuram-Derivat, das als Inhibitor des Enzyms Acetaldehyd-Dehydrogenase wirkt. Es wird primär in der unterstützenden Behandlung von chronischem Alkoholmissbrauch eingesetzt, indem es durch Akkumulation von Acetaldehyd eine aversive Reaktion bei Alkoholkonsum auslöst. Der Wirkstoff zeigt eine hohe Selektivität für das Zielenzym und weist eine lange biologische Halbwertszeit auf, was eine einmalige tägliche Dosierung ermöglicht. Seine stabile chemische Struktur gewährleistet eine zuverlässige Wirkung, während metabolische Nebenprodukte renal ausgeschieden werden. Disulfiram wird auch in der Metallverarbeitung als Vulkanisationsbeschleuniger und in der Forschung zur Untersuchung von oxidativem Stress genutzt.
Disulfiram structure
Product Name:Disulfiram
CAS-Nr.:97-77-8
MF:C10H20N2S4
MW:296.539196968079
MDL:MFCD00009048
CID:34918
PubChem ID:3117
Update Time:2026-01-06
Disulfiram Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Tetraethylthiuram disulfide
- TETD
- bis(diethylthiocarbamoyl) disulfide
- disulfiram
- tetraethylthiuram disulphide
- accelerator tetd
- bis (diethylthiocarbamyl) disulfide
- ethylthiudad
- ethyltuex
- etyl tuex
- exhoran
- exhorran
- formamide, 1,1'-dithiobis(n,n-diethylthio)-
- hoca
- hocakrotenalnci-c02959
- hydrogendisulfide
- hydrogenpersulfid
- krotenal
- n,n,n',n'-tetraethylthiuram disulfide
- n,n,n',n'-tetraethylthiuram disulphide
- nci-c02959
- nocbin
- nsc 190940
- perkacit tetd
- perkait tetd
- 1,1',1'',1'''-{Disulfanediylbis[(thioxomethylene)-nitrilo]}tetraethane
- 1,1-Dithiobis(N,N-diethylthioformamide)
- 1,1`-Dithiobis(N,N-diethylthioformamide)
- Abstenisil
- N1,N1,N3,N3-tetraethyl-2-dithioperoxy-1,3-dithiodicarbonic diamide
- Tetraethylthioperoxydicarbonic diaMide
- tetraethylthioperoxydicarbonic diamide ([[(C2H5)2N]C(S)]2S2)
- TTD
- Antabuse
- Antabus
- Teturam
- Esperal
- Anticol
- Alcophobin
- Dicupral
- Ethyldithiurame
- Teturamin
- Tetraetil
- Contralin
- Antietanol
- Antaethyl
- Tetradine
- Antivitium
- Abstensil
- Aversan
- Abstinil
- Refusal
- Averzan
- Antetil
- Antetan
- Abstinyl
- Antalcol
- Antadix
- Cronetal
- Antikol
- Antietil
- Etabus
- Ethyl tuads
- Ethyl Thiurad
- Ethyl Thiram
- Ethyl Tuex
- Disulfuram
- Contrapot
- Antiaethan
- Stopetyl
- Thiuranide
- Ephorran
- Antaetil
- Di
- Disulfide, bis(diethylthiocarbamoyl) (8CI)
- N,N,N′,N′-Tetraethylthioperoxydicarbonic diamide ([(H2N)C(S)]2S2) (ACI)
- Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetraethyl- (9CI)
- Accel TET
- Accel TET-R
- Accelerator TET
- Akrochem TETD
- Bis(N,N-diethylthiocarbamoyl) disulfide
- Curebead PB 75
- Curekind TETD
- Ekagom DTET
- Ekagom TEDS
- Ekagom TETDS
- Espenal
- Etiltox
- N,N,N′,N′-Tetraethyldithiuram disulfide
- N,N,N′,N′-Tetraethylthiuram disulfide
- Disulfiram
-
- MDL: MFCD00009048
- Inchi: 1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3
- InChI-Schlüssel: AUZONCFQVSMFAP-UHFFFAOYSA-N
- Lächelt: S=C(N(CC)CC)SSC(N(CC)CC)=S
- BRN: 1712560
Berechnete Eigenschaften
- Genaue Masse: 296.05100
- Monoisotopenmasse: 296.050931
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 7
- Komplexität: 201
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 3.9
- Topologische Polaroberfläche: 121
Experimentelle Eigenschaften
- Farbe/Form: Gelbweiße Kristalle
- Dichte: 1.27
- Schmelzpunkt: 69-71 °C (lit.)
- Siedepunkt: 117 ºC
- Flammpunkt: 117°C/17mm
- Brechungsindex: 1.5500 (estimate)
- Löslichkeit: 0.004g/l
- Wasserteilungskoeffizient: 0.02 g/100 mL
- Stabilität/Haltbarkeit: Stable. Incompatible with strong oxidants.
- PSA: 121.26000
- LogP: 3.62120
- Merck: 3364
- FEMA: 2440
- Löslichkeit: Unlöslich im Wasser, leicht löslich in Aceton, löslich in Benzol, Chloroform, Kohlenstoffdisulfid.
Disulfiram Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Warning
- Gefahrenhinweis: H302,H317,H373,H410
- Warnhinweis: P273,P280,P501
- Transportnummer gefährlicher Stoffe:UN 3077 9/PG 3
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-43-48/22-50/53
- Sicherheitshinweise: S24-S37-S60-S61
- RTECS:JO1225000
-
Identifizierung gefährlicher Stoffe:
- Sicherheitsbegriff:9
- Verpackungsgruppe:III
- Risikophrasen:R22; R43; R48/22; R50/53
- Gefahrenklasse:9
- PackingGroup:III
- TSCA:Yes
- Toxizität:LD50 orally in rats: 8.6 g/kg (Child, Cramp)
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Disulfiram Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B0240-10mM*1mLinDMSO |
Disulfiram |
97-77-8 | 99.78% | 10mM*1mLinDMSO |
¥500 | 2023-07-26 | |
| MedChemExpress | HY-B0240-500mg |
Disulfiram |
97-77-8 | 99.92% | 500mg |
¥350 | 2023-08-31 | |
| MedChemExpress | HY-B0240-1g |
Disulfiram |
97-77-8 | 99.78% | 1g |
¥450 | 2025-04-15 | |
| MedChemExpress | HY-B0240-5g |
Disulfiram |
97-77-8 | 99.92% | 5g |
¥650 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0479-500G |
Tetraethylthiuram Disulfide |
97-77-8 | >97.0%(T) | 500g |
¥340.00 | 2024-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T110101-100g |
Disulfiram |
97-77-8 | 97% | 100g |
¥63.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T110101-2.5kg |
Disulfiram |
97-77-8 | 97% | 2.5kg |
¥652.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T110101-250g |
Disulfiram |
97-77-8 | 97% | 250g |
¥102.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T110101-25g |
Disulfiram |
97-77-8 | 97% | 25g |
¥38.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T110101-500g |
Disulfiram |
97-77-8 | 97% | 500g |
¥163.90 | 2023-09-01 |
Disulfiram Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Sulfuric acid , Hydrogen peroxide Solvents: Water ; 20 °C
1.1 Solvents: Ethanol ; 1 min, 20 - 30 °C; 5 min, 20 - 30 °C
1.1 Reagents: Manganese diacetate , Oxygen Solvents: Isopropanol ; 90 min, 1.7 bar, 50 °C
1.1 Solvents: Ethanol ; 1 min, 20 - 30 °C; 5 min, 20 - 30 °C
1.1 Reagents: Manganese diacetate , Oxygen Solvents: Isopropanol ; 90 min, 1.7 bar, 50 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Solvents: Methanol , Water
Referenz
- Diethyldithiocarbamic acid S-oxide: a new class of sulfine, Journal of Organic Chemistry, 1988, 53(9), 2119-20
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: Diammonium cerium hexanitrate Solvents: Tetrahydrofuran ; 10 min, rt; 9 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 10 min, rt
1.1 Reagents: Oxygen Catalysts: 2407428-85-5 ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-[2,3,7,8,12,13,17,18-Octaphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κ… ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 10 min, rt
1.1 Reagents: Oxygen Catalysts: 2407428-85-5 ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-[2,3,7,8,12,13,17,18-Octaphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κ… ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
Referenz
- Cerium ammonium nitrate-catalyzed aerobic oxidative coupling of dithiocarbamates: facile synthesis of thioureas and bis(aminothiocarbonyl)disulfidesAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysisAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysis, RSC Advances, 2014, 4(75), 40054-40060
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane
1.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h
1.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h
Referenz
- Photoredox Catalysis in Photocontrolled Cationic Polymerizations of Vinyl EthersElectrochemically Controlled Cationic Polymerization of Vinyl EthersMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers, Accounts of Chemical Research, 2022, 55(14), 1960-1971
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Preparation of bis(ethylamino)disulfirams as ALDH1a1 and MAGL inhibitorsSARM1 enzyme activity inhibitor and use thereof in neurodegenerative diseasesCo-delivery of nanoparticle and molecular drug by hollow mesoporous organosilica for tumor-activated and photothermal-augmented chemotherapy of breast cancer, United States, 2021, 19(1),
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
Referenz
- Electrochemically Controlled Cationic Polymerization of Vinyl Ethers, Journal of the American Chemical Society, 2018, 140(6), 2076-2079
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, -78 °C; 1.5 h, -78 °C
2.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
3.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
2.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
3.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
Referenz
- Electrochemically Controlled Cationic Polymerization of Vinyl Ethers, Journal of the American Chemical Society, 2018, 140(6), 2076-2079
Herstellungsverfahren 8
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Ethanol ; rt; 4 h, 20 °C
1.2 -
1.2 -
Referenz
- Process for preparation of alkoxyamines by photolysis of dithiocarbamates, France, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 Solvents: Ethylene glycol
1.2 Solvents: Ethylene glycol
Referenz
- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons, Neftekhimiya, 1986, 26(4), 563-70
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine Solvents: Ethanol , Water ; 30 min, 40 °C
1.1 Reagents: Iodine Solvents: Acetonitrile ; 2 min, rt
1.1 Reagents: Diethylamine , Hydrogen peroxide
1.1 Reagents: Iodine Solvents: Acetonitrile ; 2 min, rt
1.1 Reagents: Diethylamine , Hydrogen peroxide
Referenz
- 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) mediated metal-free mild oxidation of thiols to disulfides in aqueous mediumRadiosynthesis of [thiocarbonyl-11C]disulfiram and its first PET study in miceSimple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water, RSC Advances, 2016, 6(45), 39356-39363
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.1 Reagents: Dimethyl sulfoxide , Chlorotrimethylsilane Catalysts: Cyanuric chloride Solvents: Dichloromethane ; 2 h, rt
1.1 Reagents: Iodine Solvents: Methanol ; 0 °C
1.1 Reagents: Dimethyl sulfoxide , Chlorotrimethylsilane Catalysts: Cyanuric chloride Solvents: Dichloromethane ; 2 h, rt
1.1 Reagents: Iodine Solvents: Methanol ; 0 °C
Referenz
- Preparation of diethylthiocarbamoyl chlorideTrimethylchlorosilane (TMSCl) and cyanuric chloride (CC) catalyzed efficient oxidative coupling of thiols with dimethyl sulfoxideMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers, Huaxue Shiji, 1992, 14(2), 113-14
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, -78 °C; 1.5 h, -78 °C
1.2 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
1.2 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
Referenz
- Electrochemically Controlled Cationic Polymerization of Vinyl Ethers, Journal of the American Chemical Society, 2018, 140(6), 2076-2079
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 -
1.2 -
Referenz
- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons, Neftekhimiya, 1986, 26(4), 563-70
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Solvents: Ethylene glycol
Referenz
- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons, Neftekhimiya, 1986, 26(4), 563-70
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Solvents: Methanol , Tetrahydrofuran ; 4 h, 35 °C
Referenz
- Interaction of wheat germ agglutinin with an N-acetylglucosamine-carrying telomer brush accumulated on a colloidal gold monolayer, Colloids and Surfaces, 2008, 61(1), 17-24
Herstellungsverfahren 17
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Solvents: Dichloromethane
Referenz
- Crystal structures of tellurium compounds Ph2Te(S2P(OEt)2)2 and of two modifications of Ph2Te(S2CNEt2)2Diorganyltellurium bis-(dialkylcarbamates) and -(dithiocarbamates), Journal of Organometallic Chemistry, 1988, 349(3), 305-14
Disulfiram Raw materials
- Phenol, 2-[(diethylamino)methyl]-4-methyl-
- Carbamothio(thioperoxoic) acid, N,N-diethyl-, sodium salt (1:1)
- Carbamodithioic acid, N,N-diethyl-, ion(1-), sodium (1:1)
- Carbamodithioic acid,N,N-diethyl-
- Triphenylantimony dichloride
- Propanoic acid, 2-[[(diethylamino)thioxomethyl]thio]-2-methyl-
- Ditiocarb sodium
- N-[6-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]hexyl]-2-methyl-2-propenamide
- Tellurium, bis(diethylcarbamodithioato-S)diphenyl-, (T-4)-
- Disulfiram
- Carbamodithioic acid, N,N-diethyl-, 1-(2-methylpropoxy)ethyl ester
- 1-(1-chloroethoxy)-2-methylpropane
- 2,3,5-Trimethyphenol
Disulfiram Preparation Products
- Carbamodithioic acid, diethyl-, (2-hydroxy-3,4,6-trimethylphenyl)methyl ester (109918-82-3)
- Carbamodithioic acid, diethyl-, (2-hydroxy-5-methylphenyl)methyl ester (109918-83-4)
- (136-93-6)
- 3,7-Dioxa-4-aza-6-phosphanonanoic acid,4,5-bis(1,1-dimethylethyl)-6-ethoxy-2,2-dimethyl-, 6-oxide (654636-62-1)
- Benzene,1,1'-tellurobis- (1202-36-4)
- N-[6-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]hexyl]-2-methyl-2-propenamide (1044266-69-4)
- Disulfiram (97-77-8)
- Triphenylantimony (603-36-1)
Disulfiram Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:97-77-8)Disulfiram
Bestellnummer:sfd1577
Bestandsstatus:in Stock
Menge:200kg
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Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:32
Preis ($):discuss personally
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Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:97-77-8)Disulfiram
Bestellnummer:LE18308;LE1739712;LE5339
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
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Amadis Chemical Company Limited
Gold Mitglied
(CAS:97-77-8)Disulfiram
Bestellnummer:A845750
Bestandsstatus:in Stock
Menge:5kg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:07
Preis ($):220.0
Email:sales@amadischem.com
Disulfiram Verwandte Literatur
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
97-77-8 (Disulfiram) Verwandte Produkte
- 3064-73-1(Isobutyl Thiuram Disulfide)
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- 2556-42-5(Thioperoxydicarbonicdiamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrapropyl-)
- 29053-35-8(Piperazine,1,1'-(dithiodicarbonothioyl)bis[4-(1-methylethyl)- (9CI))
- 29053-34-7(Piperazine,1,1'-(dithiodicarbonothioyl)bis[4-ethyl- (9CI))
- 22158-12-9(Carbamo(dithioperoxo)thioicacid, diethyl-, methyl ester (9CI))
- 2438-91-7(Thioperoxydicarbonicdiamide ([(H2N)C(S)]2S2), N,N'-diethyl- (9CI))
- 1634-02-2(Tetra-n-butylthiuram Disulfide)
- 13104-02-4(1-Piperazineethanol,4,4'-(dithiodicarbonothioyl)bis- (9CI))
- 26087-98-9(bis-(4-Methyl-1-homopiperazinylthiocarbonyl)disulfide)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:97-77-8)Disulfiram
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Menge:200kg
Preis ($):Untersuchung
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-77-8)Disulfiram
Reinheit:99%/99%/99%
Menge:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Preis ($):Untersuchung/Untersuchung/Untersuchung